Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate
Brand Name: Vulcanchem
CAS No.: 351421-21-1
VCID: VC20849735
InChI: InChI=1S/C19H24N2O5/c1-4-25-17(23)19(21-13(3)22,18(24)26-5-2)11-10-14-12-20-16-9-7-6-8-15(14)16/h6-9,12,20H,4-5,10-11H2,1-3H3,(H,21,22)
SMILES: CCOC(=O)C(CCC1=CNC2=CC=CC=C21)(C(=O)OCC)NC(=O)C
Molecular Formula: C19H24N2O5
Molecular Weight: 360.4 g/mol

Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate

CAS No.: 351421-21-1

Cat. No.: VC20849735

Molecular Formula: C19H24N2O5

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate - 351421-21-1

Specification

CAS No. 351421-21-1
Molecular Formula C19H24N2O5
Molecular Weight 360.4 g/mol
IUPAC Name diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate
Standard InChI InChI=1S/C19H24N2O5/c1-4-25-17(23)19(21-13(3)22,18(24)26-5-2)11-10-14-12-20-16-9-7-6-8-15(14)16/h6-9,12,20H,4-5,10-11H2,1-3H3,(H,21,22)
Standard InChI Key KEGCVTYGEUKJBH-UHFFFAOYSA-N
SMILES CCOC(=O)C(CCC1=CNC2=CC=CC=C21)(C(=O)OCC)NC(=O)C
Canonical SMILES CCOC(=O)C(CCC1=CNC2=CC=CC=C21)(C(=O)OCC)NC(=O)C

Introduction

Chemical Properties and Structure

Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate is characterized by a complex molecular structure that contributes to its unique chemical properties. The compound contains an indole moiety, an acetamido group, and two ethyl ester groups attached to a central carbon atom, forming a malonate ester derivative. This distinctive combination of functional groups contributes to its chemical reactivity and potential biological interactions.

The molecular formula of the compound is C19H24N2O5, with a molecular weight of 360.4 g/mol. The structural features include the indole group, which contributes to its aromatic character, and the acetamido and ester groups, which provide sites for hydrogen bonding and potential reactivity in chemical and biological systems. The central carbon bearing the acetamido group is quaternary, creating a stereogenic center that could influence the compound's three-dimensional interactions with biological targets.

Structural Identifiers and Representations

The compound's structure can be represented through various chemical identifiers, which are essential for database searches and structural comparisons. Table 1 presents the key chemical identifiers and structural representations of the compound.

Table 1: Chemical Identifiers of Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate

PropertyValue
CAS Number351421-21-1
Molecular FormulaC19H24N2O5
Molecular Weight360.4 g/mol
IUPAC Namediethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate
Standard InChIInChI=1S/C19H24N2O5/c1-4-25-17(23)19(21-13(3)22,18(24)26-5-2)11-10-14-12-20-16-9-7-6-8-15(14)16/h6-9,12,20H,4-5,10-11H2,1-3H3,(H,21,22)
Standard InChIKeyKEGCVTYGEUKJBH-UHFFFAOYSA-N
SMILESCCOC(=O)C(CCC1=CNC2=CC=CC=C21)(C(=O)OCC)NC(=O)C
Synonyms2-(Acetylamino)-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid 1,3-Diethyl Ester; N-Acetyl-3-carbethoxy Homotryptophan Ethyl Ester

The structure of the compound includes several functional groups that contribute to its chemical reactivity. The indole group can participate in electrophilic aromatic substitution reactions, particularly at the C-2 and C-3 positions. The acetamido group (-NHCOCH3) can act as a hydrogen bond donor through its N-H bond and as a hydrogen bond acceptor through its carbonyl oxygen. The two ester groups (-COOC2H5) can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or carboxylate ions, respectively .

PropertyValue/Information
Physical FormSolid
ColorPale Yellow
Melting Point157°C
SolubilitySoluble in DMSO and warm ethanol
Recommended Storage Temperature-20°C (Freezer)
StabilityStore in tightly closed containers
Safety ConsiderationsFor research use only; not for human or veterinary use

The compound's solubility profile indicates it dissolves well in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and in warm ethanol, which is relevant for preparing solutions for biological assays or chemical reactions. For long-term storage stability, it is recommended to keep the compound at -20°C in a freezer, which helps prevent degradation through potential hydrolysis of the ester groups or oxidation of the indole moiety .

Comparison with Related Compounds

Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate belongs to a broader family of compounds that include indole derivatives, acetamido compounds, and malonate esters. Comparing this compound with structurally related molecules provides insights into structure-activity relationships and potential applications .

Structural Analogs and Their Properties

Table 4: Comparison of Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate with Related Compounds

CompoundStructural RelationshipKey DifferencesPotential Impact on Properties
Diethyl acetamido(2-methylprop-2-en-1-yl)propanedioateContains acetamido and diethyl malonate groupsContains a methylprop-2-enyl group instead of indoleDifferent reactivity profile; lacks the biological activity associated with indole
Diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]propanedioateSimilar core structureContains a 4-octylphenyl group instead of indoleEnhanced lipophilicity; different receptor binding profile
N-Acetyl-D,L-homotryptophanRelated tryptophan derivativeSingle carboxylic acid group instead of diesterDifferent solubility and reactivity profile

The indole moiety in Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate distinguishes it from other acetamido malonate derivatives, potentially conferring unique biological activities associated with indole-containing compounds. The presence of two ester groups, as opposed to a single carboxylic acid as in N-Acetyl-D,L-homotryptophan, likely affects its solubility, bioavailability, and reactivity in chemical and biological systems .

Structure-Activity Relationships

The structural variations among these related compounds highlight important structure-activity relationships that could guide the development of new analogs with enhanced properties:

  • The indole ring system is often associated with specific receptor binding profiles, particularly for serotonergic, dopaminergic, and other neurotransmitter systems. Replacement with other aromatic systems, such as the 4-octylphenyl group, would significantly alter these interactions.

  • The diethyl malonate functionality provides opportunities for prodrug development, as the ester groups can be hydrolyzed in vivo to release carboxylic acids. This feature is absent in compounds with a single ester or acid group.

  • The acetamido group serves as both a hydrogen bond donor and acceptor, contributing to specific recognition by biological targets. Modifications to this group could fine-tune binding affinities and selectivity profiles.

These structure-activity considerations are valuable for medicinal chemists seeking to develop new compounds with improved pharmacological profiles or specific biological activities .

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